Octachlorocyclotetraphosphazene

Description

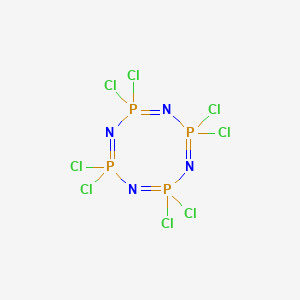

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2950-45-0 |

|---|---|

Formule moléculaire |

Cl8N4P4 |

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

2,2,4,4,6,6,8,8-octachloro-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |

InChI |

InChI=1S/Cl8N4P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13 |

Clé InChI |

PEJQKHLWXHKKGS-UHFFFAOYSA-N |

SMILES |

N1=P(N=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

SMILES canonique |

N1=P(N=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Autres numéros CAS |

2950-45-0 |

Synonymes |

octachlorocyclotetraphosphazene octachlorocyclotetraphosphazene, 1,3,5,7-(15)N4-labeled cpd |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Octachlorocyclotetraphosphazene and Precursors

Established Synthetic Pathways for Octachlorocyclotetraphosphazene Production

The traditional and most widely employed method for synthesizing chlorophosphazenes, including the cyclic tetramer, involves the ammonolysis of phosphorus pentachloride (PCl₅). kccollege.ac.invaia.com This reaction typically produces a mixture of cyclic and linear phosphonitrilic chlorides. kccollege.ac.in

Optimization of Reaction Conditions for Enhanced Purity and Yield

The reaction between phosphorus pentachloride and ammonium (B1175870) chloride (NH₄Cl) is highly dependent on various parameters, including temperature, solvent, and reaction time, all of which significantly influence the yield and purity of the desired this compound. mdpi.comresearchgate.net The reaction rate is notably temperature-dependent; for instance, the reaction requires 25–30 hours in boiling chlorobenzene (B131634) (131°C), while in sym-tetrachloroethane (147°C), the time is reduced to 7–8 hours. mdpi.comresearchgate.net

The use of anhydrous pyridine (B92270) as both a solvent and an acceptor for the generated hydrogen chloride can drastically shorten the reaction time to just one hour, achieving a yield of the trimer (hexachlorocyclotriphosphazene) of up to 80%. mdpi.comresearchgate.net The physical state of the ammonium chloride also plays a critical role, as it is largely insoluble in organic solvents. mdpi.comresearchgate.net Employing finely dispersed NH₄Cl enhances the reaction rate and the yield of cyclic chlorophosphazenes by increasing the interfacial area for the reaction with PCl₅. researchgate.net

| Solvent | Temperature (°C) | Reaction Time (h) | Notes |

| Chlorobenzene | 131 | 25-30 | Slower reaction rate. |

| sym-Tetrachloroethane | 147 | 7-8 | Faster reaction due to higher boiling point. mdpi.comresearchgate.net |

| Anhydrous Pyridine | - | 1 | Acts as both solvent and HCl acceptor, significantly reducing reaction time. mdpi.comresearchgate.net |

Table 1. Influence of Solvent on the Ammonolysis of PCl₅ with NH₄Cl.

Methodological Advancements in Cyclotetraphosphazene Preparation

Recent advancements have focused on achieving greater control over the synthesis to favor the formation of specific cyclic sizes. One notable method involves the living cationic polymerization of Cl₃P=NSiMe₃ initiated by PCl₅. mdpi.comnih.gov This approach allows for the synthesis of short linear phosphazene oligomers with the general formula Cl[PCl₂=N]n–PCl₃⁺PCl₆⁻. mdpi.comnih.gov These well-defined linear precursors can then be cyclized to produce cyclic phosphazenes of a desired size. mdpi.compreprints.org

Another innovative approach utilizes the reaction of PCl₅ with hexamethyldisilazane (B44280) (HMDS). This method can be a one-pot synthesis where the direct reaction of PCl₅ with HMDS leads to the formation of linear phosphazenes. preprints.org The degree of polymerization can be controlled by adjusting the molar ratio of the initial reactants. preprints.org

Controlled Cyclization Strategies in Chlorophosphazene Synthesis

A significant challenge in chlorophosphazene synthesis is directing the reaction towards the formation of specific ring sizes. Controlled cyclization of pre-synthesized linear oligodichlorophosphazenes offers a promising solution. mdpi.compreprints.org The cyclization of linear oligomers, Cl[PCl₂=N]n–PCl₃⁺PCl₆⁻, can be induced by thermal treatment or, more effectively, by reacting them with nitrogen-containing agents like hexamethyldisilazane (HMDS) or ammonium chloride. mdpi.comnih.gov

It has been established that linear oligophosphazenes are generally inert to cyclization when heated alone. mdpi.comnih.gov The presence of a cyclization agent is crucial for the ring-closing reaction to occur. mdpi.comnih.gov The size of the resulting cyclic product is directly related to the length of the starting linear oligomer. For instance, the cyclization of [Cl(PCl₂=N)₂–PCl₃]⁺[PCl₆]⁻ can lead to the targeted hexachlorocyclotriphosphazene (trimer) quantitatively, with minor impurities of the tetramer and pentamer. preprints.org However, as the length of the linear chain increases, intermolecular reactions leading to crosslinking can become more prevalent, reducing the yield of the desired cyclic product. mdpi.com

Role of Catalytic Systems and Reaction Modifiers in this compound Formation

The formation of this compound can be influenced by the presence of catalysts and reaction modifiers. In the traditional ammonolysis of PCl₅, metal oxides or chlorides are often used as catalysts. google.com The synthesis of a linear phosphonitrilic chloride catalyst solution in a siloxane medium has been developed by reacting phosphorus pentachloride with a suitable silazane. google.com This catalyst is then used in organosiloxane systems. google.com

Furthermore, the choice of cyclization agent acts as a reaction modifier. As mentioned, HMDS and NH₄Cl are effective in promoting the cyclization of linear oligophosphazenes. mdpi.com The reaction with HMDS is particularly noteworthy as it can lead to a yield of the cyclic product that is higher than the theoretical value. This is because HMDS can also react with the PCl₆⁻ counterion, generating more monomer that subsequently polymerizes and cyclizes. mdpi.com

Separation and Isolation Techniques for this compound from Oligomeric Mixtures

The reaction of PCl₅ and NH₄Cl typically yields a mixture of cyclic oligomers, (NPCl₂)n where n can be 3, 4, 5, 6, etc., along with linear polymers. kccollege.ac.in The separation of these components is essential to obtain pure this compound.

One common separation method takes advantage of the different solubilities of the cyclic oligomers. For instance, the cyclic trimer, hexachlorocyclotriphosphazene, is soluble in hexane, while the linear fraction is an insoluble oil. prepchem.com Gas chromatography can be used to analyze the distribution of the cyclic portion of the product mixture. prepchem.com

Polymerization Mechanisms and Polyphosphazene Architectures from Octachlorocyclotetraphosphazene

Role of Octachlorocyclotetraphosphazene as a Crosslinking Agent in Polycondensation

This compound ([NPCl₂]₄) is a highly functional crosslinking agent due to its eight reactive chlorine atoms. This high functionality allows it to react with various nucleophilic comonomers to form highly cross-linked, three-dimensional polymer networks through polycondensation reactions. Its role as a crosslinker has been explored as an alternative to the more commonly used hexachlorocyclotriphosphazene ([NPCl₂]₃). researchgate.net

In a notable study, this compound was used as a novel crosslinker in a self-assembly polycondensation reaction with 4,4ʹ-diaminodiphenylmethane. researchgate.net This reaction, conducted without surfactants or stabilizers, yielded highly cross-linked inorganic-organic hybrid polyphosphazene microspheres. The study investigated the effects of reactant molar ratios, reaction time, and ultrasonic power on the morphology of the resulting spheres, highlighting the versatility of this compound in controlling the final polymer architecture. The reactivity of this compound was compared with that of hexachlorocyclotriphosphazene, demonstrating its efficacy in creating robust, cross-linked structures. researchgate.net The polycondensation process involves the nucleophilic substitution of the chlorine atoms on the phosphazene ring by the amino groups of the diamine, releasing hydrogen chloride, which is typically neutralized by a base like triethylamine. nih.gov

The use of multifunctional crosslinkers like this compound is a key strategy in creating network polymers. The polycondensation can be designed to produce materials with varying degrees of crosslinking and, consequently, different physical and chemical properties. nih.govsemanticscholar.orgresearchgate.netrsc.org

Synthesis of Cyclomatrix Polyphosphazenes Incorporating this compound Units

Cyclomatrix polyphosphazenes are a class of highly cross-linked network polymers that have gained significant interest for their unique hybrid structures and tunable properties. rsc.org The synthesis of these materials often involves the polycondensation of a cyclic chlorophosphazene with a multifunctional organic comonomer.

The synthesis of cyclomatrix polyphosphazenes incorporating this compound units has been successfully demonstrated. researchgate.net In one method, highly cross-linked microspheres were prepared through a one-pot, self-assembly polycondensation of this compound and 4,4ʹ-diaminodiphenylmethane in an ultrasonic bath. researchgate.net This approach allows for the formation of uniform microspheres with a diameter of approximately 1.0 µm. The morphology and size of these cyclomatrix polymers can be influenced by reaction parameters such as temperature and the molar ratio of the monomers. researchgate.netnih.gov

The general principle of this synthesis involves the reaction of the P-Cl groups on the this compound ring with the nucleophilic groups (e.g., -NH₂) of an organic linker. nih.gov This process builds a three-dimensional network structure where the inorganic phosphazene rings are interconnected by organic bridges. The resulting materials are often insoluble and infusible, characteristic of thermoset polymers. The completeness of the substitution reaction, where all chlorine atoms are replaced by the organic linker, is crucial for the final properties of the cyclomatrix polymer and can be monitored by techniques like solid-state NMR. nih.gov

Table 1: Synthesis Parameters for Cyclomatrix Polyphosphazene Microspheres

| Crosslinker | Organic Monomer | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| This compound | 4,4ʹ-diaminodiphenylmethane | Self-assembly polycondensation with ultrasonication | Produced uniform microspheres (~1.00μm); reactant ratio and reaction time affect morphology. | researchgate.net |

Formation of Inorganic-Organic Hybrid Polyphosphazene Materials Utilizing this compound

Inorganic-organic hybrid materials combine the properties of both inorganic and organic components, often resulting in materials with enhanced thermal stability, mechanical strength, or specific functionalities. nih.gov this compound is an excellent precursor for creating such hybrid materials due to its inorganic P-N backbone and its ability to be functionalized with a wide variety of organic side groups. researchgate.net

The synthesis of highly cross-linked inorganic-organic hybrid polyphosphazene microspheres using this compound and 4,4ʹ-diaminodiphenylmethane is a prime example of this approach. researchgate.net The resulting microspheres possess a hybrid structure where the inorganic phosphazene units are covalently linked into a network by organic diamine molecules. These materials can be classified as Class II hybrids, where strong covalent bonds exist between the inorganic and organic phases. nih.gov

The properties of these hybrid materials can be tailored by the choice of the organic component. Using different linkers can introduce various functionalities and control properties like porosity, thermal stability, and chemical resistance. The formation of these hybrid materials can be achieved through various polymerization techniques, including precipitation polycondensation, which is influenced by factors like the solubility parameter of the solvent and monomers. rsc.org The robust, cross-linked nature of these materials makes them promising for applications requiring high thermal stability. nih.gov

Integration of this compound into Block and Graft Copolymer Systems

Block and graft copolymers are advanced materials that combine the properties of different polymer segments within a single macromolecule, often leading to microphase separation and unique morphologies. mdpi.comcmu.educmu.edu The synthesis of such structures requires controlled polymerization techniques. mdpi.com

While this compound itself is typically used as a crosslinker to form network polymers, its high functionality presents opportunities for creating branched, star-shaped, or graft copolymers. For instance, by controlling the stoichiometry of the reaction between this compound and a living polymer chain, it could act as a core-forming molecule for star polymers. The living anionic polymerization of monomers like styrene (B11656) or glycidyl (B131873) methacrylate, followed by reaction with a multifunctional linking agent, is a known method for producing star-shaped and graft copolymers. taylorfrancis.com

In principle, linear polyphosphazene chains could be grown from a multifunctional initiator derived from this compound. Alternatively, pre-formed polymer chains with nucleophilic end groups could be grafted onto the this compound ring. The development of living polymerization methods for phosphazenes is particularly important for accessing well-defined block copolymers, where a block of polyphosphazene can be combined with other polymer segments. dtic.milnih.gov The integration of a rigid, inorganic ring like this compound into these architectures could lead to novel materials with interesting thermal, mechanical, and self-assembly properties. cmu.edu

Theoretical and Computational Investigations of Octachlorocyclotetraphosphazene Systems

Electronic Structure and Bonding Analysis within the Cyclotetraphosphazene Ring

The electronic structure of the cyclotetraphosphazene ring, specifically in octachlorocyclotetraphosphazene ((NPCl₂)₄), is a subject of considerable theoretical interest. The nature of the phosphorus-nitrogen (P-N) bond within this and related phosphazene rings has been a topic of extensive study. Early models invoked the participation of phosphorus d-orbitals to explain the bonding and perceived aromaticity. However, more recent and sophisticated analyses, including Natural Bond Orbital (NBO) and topological electron density studies, have provided a more nuanced understanding.

These modern computational methods suggest that the bonding in the (NP)₄ ring is predominantly characterized by a high degree of ionic character and negative hyperconjugation. nih.gov The P-N bonds are highly polarized, with a significant transfer of electron density from the phosphorus to the more electronegative nitrogen atoms. researchgate.netresearchgate.net This leads to a model where ionic bonding is the primary feature, supplemented by contributions from negative hyperconjugation, which involves the interaction of the nitrogen lone pair with the antibonding orbitals of the adjacent P-Cl and P-N bonds. nih.govresearchgate.net This combined model effectively explains the observed bond lengths and the alternation in bond lengths seen in some linear polyphosphazenes, superseding the older d-orbital participation theories. nih.gov

Experimental charge density studies on this compound have confirmed the highly polarized nature of the P-N bonds. researchgate.net These studies also revealed a modular structure for the P₄N₄ ring, which can be viewed as being composed of transferable Cl₂PN units. researchgate.net Despite the delocalized appearance of the ring, indicators of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) analysis, have been cautiously interpreted. nih.govnih.gov While some studies have proposed a degree of aromaticity in cyclotriphosphazenes, experimental charge density data for both hexachlorocyclotriphosphazene and this compound have largely refuted the idea of significant pseudoaromatic delocalization. nih.gov

The electronic environment of the ring is also influenced by the substituents on the phosphorus atoms. The electronegativity of these substituents can subtly alter the charge on the phosphorus atoms and, consequently, the P-N bond distances within the ring. researchgate.net

Quantum Mechanical (QM) Calculations for Geometric and Electronic Properties (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the geometric and electronic properties of this compound and its derivatives. researchgate.netnih.gov These computational methods allow for the optimization of molecular structures and the calculation of various electronic properties with a high degree of accuracy. researchgate.netnih.gov

DFT calculations have been used to determine key geometric parameters such as bond lengths and bond angles. nih.gov For instance, calculations have shown that the P-N bond lengths in phosphazene rings are intermediate between formal single and double bonds, leaning closer to the latter. researchgate.net These theoretical findings are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

In terms of electronic properties, DFT is employed to calculate quantities like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and electronic transitions of the molecule. The distribution of electron density, as revealed by DFT, highlights the polar nature of the P-N bonds, with a significant charge separation between the phosphorus and nitrogen atoms. researchgate.net This charge distribution is crucial for understanding the reactivity of the phosphazene ring, particularly its susceptibility to nucleophilic attack at the phosphorus centers. researchgate.net

Furthermore, DFT calculations can predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental results to validate the computed structures. nih.gov The choice of the DFT functional and basis set is critical for obtaining accurate results. nih.gov Various functionals, such as B3LYP and M06-2X, have been benchmarked for their performance in calculating the properties of related systems. nih.govua.es

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Method | Reference |

| P-N Bond Length | Varies with conformation | MP2/cc-pVDZ | researchgate.net |

| P=N Bond Character | Intermediate between single and double | DFT | researchgate.net |

| Charge on P atom | +2.9 to +4.0 e (depending on substituent) | Topological Analysis | researchgate.net |

| Charge on N atom | ~ -2.3 e | Topological Analysis | researchgate.net |

Molecular Modeling and Conformational Analysis of Substituted Octachlorocyclotetraphosphazenes

The eight-membered cyclotetraphosphazene ring exhibits significant conformational flexibility, a key feature that distinguishes it from its smaller and more rigid six-membered counterpart, hexachlorocyclotriphosphazene. ias.ac.inrsc.org This flexibility allows the (NP)₄ ring to adopt various conformations, with the most common being the boat and chair forms. researchgate.net Molecular modeling and computational methods have been crucial in investigating these conformations and understanding how they are influenced by substituents.

For the parent this compound, theoretical studies using methods like MP2/cc-pVDZ have shown that the most stable conformations possess D₂d symmetry. researchgate.net Other stable conformers with C₄v and C₂h symmetries have also been identified. researchgate.net The relative stability of these conformations is influenced by the electronegativity of the substituents on the phosphorus atoms. researchgate.net

The conformational landscape becomes even more complex upon substitution of the chlorine atoms. The introduction of different organic or organometallic groups can lead to a variety of isomers, including spiro, ansa, and spiro-ansa derivatives. ias.ac.inwikipedia.org Molecular modeling plays a vital role in predicting the structures of these substituted compounds and understanding their formation. For example, the reaction of this compound with bifunctional reagents can lead to different products depending on the conformational changes in the phosphazene ring. rsc.org The flexibility of the ring is often cited as the reason for the formation of ansa isomers, which are not typically observed with the more rigid cyclotriphosphazene (B1200923) ring. rsc.org

X-ray crystallography provides experimental validation for the predicted conformations. researchgate.netias.ac.in Computational studies, in conjunction with experimental data, have shown that the substitution pattern can significantly influence the preferred conformation of the cyclotetraphosphazene ring. For instance, full substitution with certain groups can cause a conversion from a chair to a boat conformation. researchgate.net

Thermochemical Calculations and Energetic Studies (e.g., Heat of Formation, Combustion)

Thermochemical data for this compound, such as its standard enthalpy of formation (ΔfH⦵₂₉₈), are essential for understanding its stability and energetic properties. wikipedia.org Computational methods, particularly high-level quantum chemical calculations, are increasingly used to determine these properties, especially when experimental measurements are challenging. rsc.org

The standard enthalpy of formation in the solid state for this compound has been reported as -1084.9 kJ·mol⁻¹. wikipedia.org This value indicates that the formation of the molecule from its constituent elements in their standard states is a highly exothermic process.

Other important thermochemical parameters include the enthalpy of vaporization and the enthalpy of sublimation. The enthalpy of vaporization (ΔfHvap) at 325 °C is 64.9 kJ·mol⁻¹, while the enthalpy of sublimation (ΔfHsublim) is in the range of 95.9–97.5 kJ·mol⁻¹. wikipedia.org These values provide insight into the intermolecular forces present in the condensed phases of the compound.

Table 2: Thermochemical Data for this compound

| Property | Value | Conditions | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1084.9 kJ·mol⁻¹ | Solid state | wikipedia.org |

| Enthalpy of Vaporization (ΔfHvap) | 64.9 kJ·mol⁻¹ | 325 °C | wikipedia.org |

| Enthalpy of Sublimation (ΔfHsublim) | 95.9–97.5 kJ·mol⁻¹ | wikipedia.org |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound, offering insights into the pathways of its synthesis and substitution reactions. nih.govias.ac.inillinois.edu While the detailed mechanism for the formation of cyclic phosphazenes from the reaction of PCl₅ and NH₄Cl remains complex and difficult to fully elucidate experimentally, computational studies can help to model potential intermediates and transition states. nih.gov

A significant area of study is the nucleophilic substitution of the chlorine atoms on the phosphazene ring. nih.gov These reactions are the cornerstone of phosphazene chemistry, allowing for the introduction of a vast array of functional groups. mdpi.com Computational studies can model the reaction pathways, including the identification of transition states and the calculation of activation energies. researchgate.net This information is crucial for understanding the regioselectivity of substitution, such as the preference for geminal versus non-geminal substitution patterns. rug.nl

For example, in the reaction of this compound with nucleophiles, computational models can help to explain why certain isomers are formed preferentially. rsc.org The flexibility of the eight-membered ring plays a crucial role, and computational analysis can map the potential energy surface to identify the lowest energy pathways leading to products like ansa or spiro derivatives. ias.ac.inrsc.org

Furthermore, computational studies can elucidate the role of catalysts in phosphazene chemistry. nih.gov For instance, in polymerization reactions, catalysts are often used to control molecular weight and polydispersity. nih.gov Quantum mechanical calculations can help to understand the interaction between the catalyst and the phosphazene ring, and how this interaction facilitates the reaction.

The study of transition states is a key aspect of these computational investigations. researchgate.net By optimizing the geometry of the transition state and calculating its energy, researchers can determine the activation barrier for a particular reaction step. researchgate.net This allows for a comparison of different possible mechanisms and a determination of the most likely reaction pathway.

Development of Fire Retardant Materials Utilizing Phosphazene Structures

The inherent chemical composition of phosphazenes, containing both phosphorus and nitrogen, provides a synergistic effect that is highly effective for flame retardancy. mdpi.comresearchgate.net Materials derived from this compound leverage this characteristic to create effective fire-resistant polymers. These materials can be designed as additives mixed into conventional polymers or as intrinsically flame-retardant polymers where the phosphazene ring is an integral part of the material's structure. mdpi.comalfa-chemistry.com

The mechanism of flame retardancy in phosphazene-based materials is twofold, acting in both the condensed (solid) and gas phases during combustion. alfa-chemistry.comnih.gov

Condensed-Phase Action: Upon heating, phosphorus-containing compounds can decompose to form phosphoric acid. This acid promotes the dehydration and charring of the polymer matrix. The resulting layer of char acts as an insulating barrier, shielding the underlying material from the heat of the flame, reducing the rate of decomposition, and limiting the release of flammable volatile gases. researchgate.netaerofiltri.it

Gas-Phase Action: In the gas phase, phosphorus-containing species can act as radical scavengers. During combustion, highly reactive radicals (like H• and OH•) propagate the flame. The phosphorus compounds can interrupt this chain reaction by trapping these radicals, effectively extinguishing the flame. alfa-chemistry.comaerofiltri.it

The combination of these mechanisms makes phosphazene-based materials highly efficient at reducing the flammability of various polymers. Research has shown that incorporating polyphosphazenes can significantly increase the Limiting Oxygen Index (LOI) of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) and can help them achieve a V-0 rating in the UL-94 vertical burn test, indicating self-extinguishing properties and a reduction in melt dripping. mdpi.com

Synthesis of Materials with Advanced Optical Properties (e.g., Fluorescent Polyphosphazene Architectures)

The this compound ring serves as an excellent scaffold for creating materials with tailored optical properties, particularly fluorescence. By using (NPCl₂)₄ as a crosslinker in a one-pot polycondensation reaction with organic fluorescent monomers, researchers have successfully synthesized intrinsically fluorescent polyphosphazene nanospheres and microspheres. tandfonline.comnih.govdergipark.org.tr

In a typical synthesis, fluorescent molecules such as fluorescein (B123965), curcumin, or 4,4′-diaminodiphenylmethane are reacted with this compound. tandfonline.comdergipark.org.tr The reactive P-Cl bonds on the phosphazene ring are substituted by the functional groups (e.g., hydroxyl groups) on the organic monomers, leading to a highly cross-linked, inorganic-organic hybrid structure. tandfonline.comnih.gov

Key findings from research in this area include:

The resulting nanospheres, with average diameters in the range of 300-400 nm, exhibit strong fluorescence when excited at specific wavelengths. For instance, nanospheres synthesized with fluorescein emit light around 520 nm when excited at 470 nm in an ethanol (B145695) solution. tandfonline.comnih.gov

The fluorescence properties can be pH-dependent, with maximum emission often observed under alkaline conditions (e.g., pH 9.0). tandfonline.com

These cross-linked structures demonstrate excellent photostability, which is a crucial attribute for applications in imaging and sensing. tandfonline.com

The ability to create these stable, fluorescent nanoparticles opens up possibilities for their use in various advanced applications, including biological imaging, chemical sensors, and labeling agents. nih.govdergipark.org.tr

Integration into Energetic Materials and High-Energy Density Compounds

The field of energetic materials focuses on compounds that can release large amounts of chemical energy in a rapid, exothermic reaction. Key characteristics of these materials include high density, a positive heat of formation, and a balance between performance and sensitivity to stimuli like impact or shock. chemistry-chemists.com High-nitrogen heterocyclic compounds are of particular interest because they often possess higher heats of formation and densities compared to their carbocyclic counterparts. researchgate.net

While the synthesis of energetic materials is a well-established field, the specific integration of this compound into high-energy density compounds is not extensively documented in publicly available research. The development of new energetic materials often involves designing molecules with a high nitrogen content, good oxygen balance, and structural stability. chemistry-chemists.comresearchgate.net The phosphazene ring, with its alternating phosphorus and nitrogen atoms, presents a unique inorganic core that could potentially be functionalized with energetic groups (e.g., nitro, azido (B1232118) groups) to create novel high-density materials. However, further research is required to explore the synthesis, characterization, and performance of such derivatives.

Design of Porous Materials and Frameworks with Cyclotetraphosphazene Units

This compound is a valuable building block for the creation of porous materials, particularly Metal-Organic Frameworks (MOFs). researchgate.netacs.orgchemrxiv.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional porous structures. nih.govresearchgate.netnih.gov The versatility of the phosphazene ring allows for the synthesis of flexible, multi-dentate ligands.

The process involves first substituting the chlorine atoms on the (NPCl₂)₄ ring with organic linkers that have coordinating groups, such as pyridyloxy or carboxylate moieties. acs.orgnih.gov These functionalized cyclotetraphosphazene molecules then act as "octopus-shaped" or flexible octapodal linkers that can coordinate with metal ions (e.g., Zn²⁺, Cd²⁺, Hg²⁺) in a solvothermal synthesis. researchgate.netacs.orgchemrxiv.org

The flexibility of the cyclotetraphosphazene-based ligands allows for the formation of diverse and novel framework structures. acs.orgchemrxiv.org For example, the use of octakis(3-pyridyloxy)cyclotetraphosphazene has led to the synthesis of distinct two-dimensional cationic frameworks with group 12 metal ions. researchgate.netacs.org These materials exhibit permanent porosity and high surface areas, making them suitable for applications such as gas storage and separation. nih.govrsc.org

| Framework Designation | Metal Ion | Ligand | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Zn-O3PyCp | Zn²⁺ | Octakis(3-pyridyloxy)cyclotetraphosphazene | 2D Cationic Framework | H₂ Adsorption |

| Cd-O3PyCp | Cd²⁺ | Octakis(3-pyridyloxy)cyclotetraphosphazene | 2D Cationic Framework | Gas Storage |

| Hg-O3PyCp | Hg²⁺ | Octakis(3-pyridyloxy)cyclotetraphosphazene | 2D Cationic Framework | Gas Storage |

Creation of Supramolecular Assemblies and Functional Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. rsc.orgnih.gov Cyclophosphazenes, including the tetrameric form, are excellent platforms for constructing these assemblies due to their thermal stability and the ease with which they can be functionalized. rsc.org

The nitrogen atoms within the phosphazene ring can act as donors, participating in hydrogen bonding and metal coordination. rsc.org Furthermore, by attaching specific organic substituents to the phosphorus atoms, it is possible to introduce functionalities that drive self-assembly. For instance, attaching rigid spirocyclic groups can lead to structures capable of forming host-guest complexes with various small molecules. rsc.org

The functionalized cyclotetraphosphazene core can serve as a central scaffold from which multiple interacting side chains emanate. This allows for the construction of larger, well-defined architectures like dendrimers or coordination polymers. These supramolecular systems have potential applications in areas like molecular recognition, liquid crystals, and the formation of nanostructures. rsc.org The ability to control the assembly through the careful design of substituents on the phosphazene ring is a key advantage in creating functional supramolecular materials.

Exploration of this compound Derivatives in Catalysis and Ligand Design

The unique structural and electronic properties of cyclotetraphosphazene derivatives make them promising candidates for applications in catalysis and ligand design. The phosphazene ring can serve as a robust scaffold for positioning catalytically active metal centers or coordinating groups.

The synthesis of Metal-Organic Frameworks (MOFs) discussed previously is a prime example of ligand design, where the functionalized cyclotetraphosphazene acts as a multisite ligand to bridge metal centers. acs.orgmdpi.com Beyond MOFs, these derivatives can be used to create discrete coordination complexes. The nitrogen atoms in the ring and functional groups on the side chains can coordinate to transition metals, creating complexes with potential catalytic activity. nih.govresearchgate.netnih.gov

For example, cyclometallated complexes, where a metal center is bonded to both a heteroatom and a carbon atom of a ligand, have shown enhanced catalytic activities. nih.govresearchgate.net By designing appropriate organic substituents on the this compound core, it is possible to create ligands that facilitate the formation of such catalytically active cyclometallated species. The modularity of phosphazene chemistry allows for the fine-tuning of the steric and electronic environment around a metal center, which is crucial for optimizing catalytic performance in organic synthesis.

Q & A

Q. What are the primary synthetic routes for octachlorocyclotetraphosphazene, and what experimental conditions are critical for reproducibility?

this compound is typically synthesized via thermal condensation of phosphorus pentachloride (PCl₅) with ammonium chloride under inert atmospheres. Key parameters include temperature control (150–250°C), reaction duration (24–72 hours), and stoichiometric ratios (PCl₅:NH₄Cl ≈ 4:1). Post-synthesis purification via vacuum sublimation or fractional crystallization is essential to isolate the cyclic tetramer from oligomeric byproducts . Reproducibility hinges on strict exclusion of moisture, as hydrolysis leads to phosphazene ring degradation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- X-ray Diffraction (XRD): Confirms crystallinity and molecular geometry.

- ³¹P NMR Spectroscopy: Identifies chemical shifts (δ ~20–25 ppm for cyclic tetramers) and detects impurities like linear phosphazenes or trimeric analogs .

- Mass Spectrometry (MS): Validates molecular weight (M₈Cl₈N₈P₄ = 462.6 g/mol) and isotopic patterns.

- Elemental Analysis: Ensures Cl/P/N ratios align with theoretical values (Cl: 61.3%, P: 26.8%, N: 12.0%) .

Q. What are the key challenges in stabilizing this compound for long-term storage?

The compound is hygroscopic and prone to hydrolysis. Stabilization requires:

- Storage under anhydrous conditions (e.g., argon/vacuum-sealed ampules).

- Use of desiccants like molecular sieves.

- Avoidance of protic solvents (e.g., alcohols, water) during handling .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways differ between this compound and its trimeric analog (hexachlorocyclotriphosphazene)?

Cyclotetraphosphazenes exhibit slower reaction kinetics compared to trimers due to increased ring strain and steric hindrance. Mechanistic studies using in situ ³¹P NMR reveal that nucleophilic substitution (e.g., with amines) proceeds via a stepwise pathway, where Cl⁻ displacement occurs at alternating phosphorus centers. Computational models (DFT) suggest higher activation energy barriers for tetrameric systems (~15–20 kJ/mol higher than trimers) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in ³¹P NMR or IR spectra often arise from:

- Solvent Effects: Dielectric constants alter chemical shifts (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity Artifacts: Trace moisture generates P–OH/P=O bonds, masking true signals.

- Dynamic Equilibria: Ring-opening or conformational changes in solution. Mitigation involves rigorous drying of solvents, low-temperature NMR acquisition, and cross-validation with XRD .

Q. How can computational modeling enhance the design of this compound-based materials?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), reactivity toward nucleophiles, and thermal stability. For example:

Q. What novel applications are emerging for this compound in supramolecular chemistry?

Recent studies exploit its rigid, electron-deficient structure for:

- Host-Guest Systems: Encapsulation of aromatic hydrocarbons via π–Cl interactions.

- Coordination Polymers: Bridging ligands for transition metals (e.g., Cu²⁺, Fe³⁺) to create porous frameworks.

- Catalysis: Lewis acid sites (P–Cl) activate substrates in cross-coupling reactions .

Methodological Guidance

Q. How should researchers prioritize data sources when compiling literature on this compound?

Adopt a tiered approach:

- Tier 1: Peer-reviewed journals (e.g., Inorganic Chemistry, Dalton Transactions).

- Tier 2: Gray literature (conference proceedings, dissertations) for preliminary findings.

- Tier 3: Regulatory databases (e.g., EPA reports) for hazard/risk assessments .

What frameworks ensure rigor in formulating research questions about phosphazene systems?

Apply FINER criteria:

- Feasible: Align with lab capabilities (e.g., anhydrous synthesis).

- Novel: Address gaps (e.g., tetramer reactivity vs. trimer dominance).

- Ethical: Consider environmental impact of chlorinated byproducts.

- Relevant: Link to broader goals (e.g., green chemistry, materials science) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.